molecular formula C14H20FNO3S B13709542 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate

1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate

Cat. No.: B13709542
M. Wt: 301.38 g/mol
InChI Key: OAXVTVBCIFQXBZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is a chemical compound known for its applications in various chemical processes. It is characterized by its fluoro and methylbenzenesulfonate functional groups. This compound is often used in organic synthesis and has significant relevance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate typically involves the reaction of 2-fluoroethanol with p-toluenesulfonyl chloride. The reaction is carried out under controlled conditions, often at low temperatures to ensure the stability of the intermediate products. For instance, 29.5 grams of 2-fluoroethanol (0.46 mol) is mixed with 97.2 grams of p-toluenesulfonyl chloride (0.51 mol) and the mixture is cooled to -7°C. Pyridine (74.4 ml) is then added dropwise while maintaining the temperature between -5°C and 0°C. The reaction is continued for 2 hours, yielding 81.8 grams of the desired product with an 81.5% yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used.

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols and Sulfonic Acids: From hydrolysis reactions.

Scientific Research Applications

1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various organic compounds.

    Biology: Utilized in the synthesis of biologically active molecules and as a labeling reagent in biochemical studies.

    Medicine: Employed in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate involves its interaction with specific molecular targets. The fluoroethyl group can participate in nucleophilic substitution reactions, while the piperidyl and methylbenzenesulfonate groups provide stability and reactivity. The compound can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. This reactivity is crucial for its applications in organic synthesis and biochemical studies .

Comparison with Similar Compounds

  • 2-Fluoroethyl p-toluenesulfonate
  • 4-Methylbenzenesulfonyl fluoride
  • 2-Fluoroethyl 4-methylbenzenesulfonate

Comparison: 1-(2-Fluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is unique due to the presence of the piperidyl group, which enhances its reactivity and stability compared to other similar compounds. The combination of fluoroethyl and methylbenzenesulfonate groups provides a versatile platform for various chemical reactions, making it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

[1-(2-fluoroethyl)piperidin-4-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-12-2-4-14(5-3-12)20(17,18)19-13-6-9-16(10-7-13)11-8-15/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXVTVBCIFQXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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